molecular formula C14H14N4O2S B2716668 ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate CAS No. 150536-10-0

ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate

Cat. No.: B2716668
CAS No.: 150536-10-0
M. Wt: 302.35
InChI Key: ABUOJLBNZSNDPN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine ringsThe compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug design and development .

Mechanism of Action

Target of Action

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a compound that has been studied for its potential antifungal activities . The primary target of this compound is the fungal cell membrane . By disrupting the integrity of the membrane, it inhibits the growth of the fungus .

Mode of Action

The mode of action of this compound involves interaction with the fungal cell membrane . The compound disrupts the membrane integrity, which in turn affects the mycelial growth of the fungus . The disruption of the membrane integrity increases with the concentration of the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the structure and function of the fungal cell membrane . By disrupting the membrane integrity, the compound interferes with essential cellular processes, leading to inhibited growth of the fungus .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound is the inhibition of fungal growth . This is achieved through the disruption of the fungal cell membrane, which interferes with essential cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These methods provide efficient routes to obtain the desired triazolothiadiazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate has a wide range of scientific research applications, including:

Properties

IUPAC Name

ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUOJLBNZSNDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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